molecular formula C11H18O3 B1467878 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid CAS No. 1134198-04-1

4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid

Cat. No.: B1467878
CAS No.: 1134198-04-1
M. Wt: 198.26 g/mol
InChI Key: QMPPWCZYUNLDGY-UHFFFAOYSA-N
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Description

4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is a chemical compound used in scientific research. It exhibits intriguing properties that enable its application in various fields. This compound is characterized by the presence of a cyclopropylmethyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with cyclopropylmethyl alcohol under acidic or basic conditions to form the desired ester. This ester is then hydrolyzed to yield the carboxylic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification and hydrolysis processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and hydrolysis reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studying its effects on biological systems and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A related compound with a similar cyclohexane ring structure but lacking the cyclopropylmethyl group.

    Cyclopropylmethyl alcohol: Shares the cyclopropylmethyl group but differs in its functional group (alcohol instead of carboxylic acid).

Uniqueness

4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the cyclohexane ring, which confer distinct chemical and physical properties. These unique features enable its diverse applications in scientific research and industry.

Properties

IUPAC Name

4-(cyclopropylmethoxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h8-10H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPPWCZYUNLDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylate (D99, 20.8 g, 45.8 mmol) was taken up in THF (50 mL)/methanol (50 mL). Sodium hydroxide (20 mL, 250 mmol, concentrated) was added to the solution which was left to stir o/n. The THF/methanol was evaporated and the crude residue washed with Et2O. The aqueous layer was acidified with 5 M HCl and extracted with EtOAc (2×). The EtOAc organics were combined, dried (Na2SO4) and the solvent evaporated to give a mixture of cis and trans 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (D100, 9.47 g, 94%) as a yellow oil.
Name
Ethyl 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylate
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
9.47 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ethyl 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylate (D42, 20.8 g, 45.8 mmol) was taken up in THF (50 mL)/methanol (50 mL). Sodium hydroxide (20 mL, 250 mmol, concentrated) was added to the solution which was left to stir o/n. The THF/methanol was evaporated and the crude residue washed with Et2O. The aqueous layer was acidified with 5 M HCl and extracted with EtOAc (2×). The EtOAc organics were combined, dried (Na2SO4) and the solvent evaporated to give a mixture of cis and trans 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylic acid (D43, 9.47 g, 94%) as a yellow oil.
Name
Ethyl 4-[(cyclopropylmethyl)oxy]cyclohexanecarboxylate
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
9.47 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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